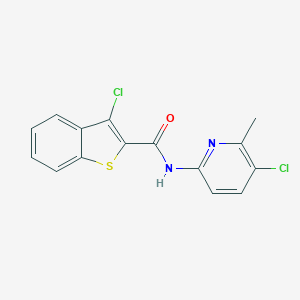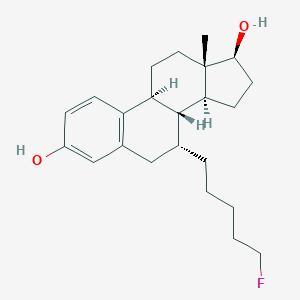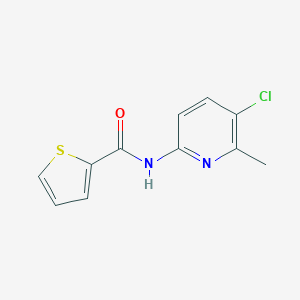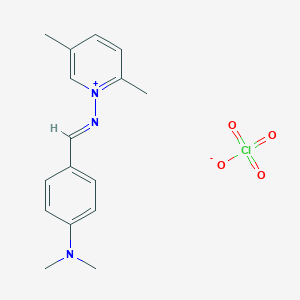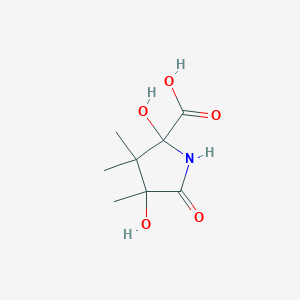
2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acid, also known as homocarnosine, is a dipeptide composed of two amino acids, histidine and beta-alanine. It is found in high concentrations in the brain and has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide is not fully understood, but it is thought to exert its effects through its antioxidant properties and its ability to modulate cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide may have a number of biochemical and physiological effects. It has been shown to improve cognitive function and may have neuroprotective effects in the brain. It has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide in lab experiments is its high concentration in the brain, which allows for easy access to the compound for research purposes. However, one limitation is that it may be difficult to obtain pure 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide for use in experiments, as it is often found in combination with other compounds in biological samples.
Orientations Futures
There are several potential future directions for research on 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It may also have applications in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to fully understand the mechanisms of action of 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide and its potential therapeutic applications.
Méthodes De Synthèse
Homocarnosine can be synthesized through the condensation of histidine and beta-alanine using chemical or enzymatic methods. One commonly used method involves the use of carnosine synthase, an enzyme that catalyzes the formation of 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide from its constituent amino acids.
Applications De Recherche Scientifique
Homocarnosine has been studied for its potential therapeutic applications in various neurological and metabolic disorders. It has been shown to have antioxidant properties and may play a role in protecting against oxidative stress-induced damage in the brain. It has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
Propriétés
Numéro CAS |
143785-44-8 |
|---|---|
Formule moléculaire |
C8H13NO5 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
2,4-dihydroxy-3,3,4-trimethyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO5/c1-6(2)7(3,13)4(10)9-8(6,14)5(11)12/h13-14H,1-3H3,(H,9,10)(H,11,12) |
Clé InChI |
IZJMYWFXWVNTSR-UHFFFAOYSA-N |
SMILES |
CC1(C(C(=O)NC1(C(=O)O)O)(C)O)C |
SMILES canonique |
CC1(C(C(=O)NC1(C(=O)O)O)(C)O)C |
Synonymes |
2,4-DFTPG 2,4-dihydroxy-3,3,4-trimethylpyroglutamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)


